molecular formula C12H15BrFNO2S B14914195 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14914195
M. Wt: 336.22 g/mol
InChI Key: PRWNOBVSWFEGIT-UHFFFAOYSA-N
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Description

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound with a complex structure It contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromo-fluorobenzyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Bromo-Fluorobenzyl Group: This step involves the bromination and fluorination of a benzyl precursor, followed by its attachment to the tetrahydrothiophene ring through a nucleophilic substitution reaction.

    Methylation of the Amino Group: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Substituted tetrahydrothiophene derivatives.

Scientific Research Applications

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrothiophene ring may also play a role in its overall bioactivity by providing a stable scaffold for interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chloro-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
  • 3-((2-Bromo-4-chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
  • 3-((2-Bromo-4-fluorobenzyl)(ethyl)amino)tetrahydrothiophene 1,1-dioxide

Uniqueness

3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the specific combination of bromo and fluoro substituents on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromo and fluoro groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15BrFNO2S

Molecular Weight

336.22 g/mol

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C12H15BrFNO2S/c1-15(11-4-5-18(16,17)8-11)7-9-2-3-10(14)6-12(9)13/h2-3,6,11H,4-5,7-8H2,1H3

InChI Key

PRWNOBVSWFEGIT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)Br)C2CCS(=O)(=O)C2

Origin of Product

United States

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